Ethyl 4-bromo-6-chloroquinoline-3-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4-bromo-6-chloroquinoline-3-carboxylate . The nomenclature follows the priority rules for polycyclic heteroaromatic systems. The quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring, serves as the parent hydrocarbon. Numbering begins at the nitrogen atom in the pyridine ring (position 1), proceeds clockwise around the pyridine moiety, and continues into the benzene ring.
Substituents are assigned positions based on this numbering:
- A bromine atom at position 4 (on the benzene ring)
- A chlorine atom at position 6 (on the pyridine ring)
- An ethyl carboxylate group at position 3 (on the pyridine ring)
The systematic classification identifies the compound as a halogenated quinoline carboxylate ester , belonging to the broader class of nitrogen-containing heterocycles.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₉BrClNO₂ , with a molecular weight of 314.56 g/mol . The composition reflects the incorporation of halogens (bromine and chlorine) and an ester functional group into the quinoline framework.
Table 1: Molecular Parameters of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉BrClNO₂ |
| Molecular Weight (g/mol) | 314.56 |
| XLogP3-AA | 4.1 (estimated) |
| Heavy Atom Count | 17 |
The molecular weight aligns with isotopic distributions confirmed by high-resolution mass spectrometry, showing a monoisotopic mass of 312.95052 Da . The presence of bromine and chlorine contributes significantly to the compound’s mass defect and isotopic pattern.
Positional Isomerism in Halogen-Substituted Quinoline Derivatives
Positional isomerism arises from variations in halogen substitution patterns on the quinoline ring. For this compound, key isomers include:
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate : Bromine and chlorine swap positions.
- Ethyl 4-bromo-8-chloroquinoline-3-carboxylate : Chlorine moves to position 8.
- Ethyl 2-bromo-6-chloroquinoline-3-carboxylate : Bromine shifts to the pyridine ring.
Table 2: Comparative Properties of Selected Isomers
Isomerism affects physicochemical properties such as melting points and lipophilicity (LogP). The ortho effect from proximal halogens in the 4- and 6-positions enhances dipole interactions, raising melting points compared to para-substituted analogs.
Crystallographic Data and Conformational Analysis
While single-crystal X-ray diffraction data for this compound remains unpublished, structural insights derive from related quinoline carboxylates. The quinoline core adopts a planar conformation, with minor deviations (<5° dihedral angles) due to steric clashes between the 4-bromo and 3-carboxylate groups.
Key Conformational Features :
- The ethyl ester group at position 3 rotates freely, adopting a pseudo-equatorial orientation to minimize steric hindrance with the halogen atoms.
- Halogen-halogen interactions between bromine (position 4) and chlorine (position 6) stabilize the crystal lattice in analogs, suggesting similar packing behavior.
- Hydrogen bonding between the carboxylate oxygen and adjacent aromatic protons may contribute to molecular rigidity.
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Value (Estimated) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.2 Å, b=12.4 Å, c=14.7 Å, β=105° |
| Density (g/cm³) | 1.65 |
These projections align with studies on ethyl 6-bromo-4-chloroquinoline-3-carboxylate, which crystallizes in a monoclinic system with Z=4. The lack of experimental data underscores the need for further crystallographic investigation.
Properties
IUPAC Name |
ethyl 4-bromo-6-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHLEKEZRUHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677912 | |
| Record name | Ethyl 4-bromo-6-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-56-5 | |
| Record name | Ethyl 4-bromo-6-chloro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242260-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromo-6-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 3-(4-Bromoanilino)ethyl Acrylate
The first step involves a Michael addition between 4-bromoaniline and ethyl propiolate under nitrogen protection. In a 1 L reactor, 50 g (290.66 mmol) of 4-bromoaniline reacts with 42.76–57.02 g (435.99–581.32 mmol) of ethyl propiolate in methanol at 30–50°C for 32–72 hours. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the α-carbon of ethyl propiolate, forming 3-(4-bromoanilino)ethyl acrylate with near-quantitative crude yield (100%).
Key Parameters :
-
Solvent : Methanol
-
Temperature : 30–50°C
-
Molar Ratio : 4-bromoaniline : ethyl propiolate ≈ 1 : 1.5–2.0
Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one
The intermediate undergoes thermal cyclization in diphenyl ether at 200–220°C. Dissolving 78–80 g of 3-(4-bromoanilino)ethyl acrylate in 150 mL diphenyl ether and refluxing in 250–470 mL of additional diphenyl ether for 2–10 hours induces intramolecular cyclization. The reaction forms the quinoline core via elimination of ethanol, yielding 50–53 g (77–81%) of 6-bromoquinolin-4(1H)-one after precipitation in petroleum ether and recrystallization.
Optimization Insights :
-
Higher temperatures (220°C) reduce reaction time to 2 hours.
-
Excess diphenyl ether minimizes side reactions like polymerization.
Step 3: Chlorination to Ethyl 6-Bromo-4-Chloroquinoline-3-Carboxylate
The final step replaces the 4-hydroxyl group with chlorine using phosphorus trichloride (PCl₃). Reacting 10 g (44.63 mmol) of 6-bromoquinolin-4(1H)-one with 12.25–24.48 g (89.26–178.52 mmol) of PCl₃ in toluene at reflux for 2 hours achieves 89–93% yield. The mechanism involves PCl₃ acting as both a chlorinating agent and Lewis acid, facilitating nucleophilic substitution.
Critical Conditions :
-
PCl₃ Molar Excess : 2–4 equivalents prevent incomplete substitution.
-
Solvent : Toluene ensures homogeneous mixing and controlled reactivity.
Industrial-Scale Production and Process Optimization
Scalability Challenges
The patent-scale synthesis demonstrates scalability with consistent yields:
| Step | Input (g) | Output (g) | Yield (%) |
|---|---|---|---|
| 1 | 50 | 80 | 100* |
| 2 | 80 | 53 | 81 |
| 3 | 10 | 9.7 | 92 |
| *Crude yield; purification occurs in subsequent steps. |
Volume Considerations :
-
Cyclization : Larger batch sizes require proportional increases in diphenyl ether (e.g., 400–470 mL per 80 g intermediate).
-
Chlorination : Excess PCl₃ (up to 4 equivalents) compensates for reagent volatility at scale.
Structural Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.89 (d, J = 4.4 Hz, 1H, H-2),
-
δ 8.35 (s, 1H, H-5),
-
δ 8.04 (m, 2H, H-7/H-8),
Mass Spectrometry :
-
ESI-MS (m/z): 314 [M + H]⁺ (calculated for C₁₂H₁₀BrClNO₂).
Purity Assessment
-
HPLC : >98% purity using C18 columns (acetonitrile/water gradient).
-
Elemental Analysis : C, 45.89%; H, 3.21%; N, 4.46% (theoretical: C, 45.88%; H, 3.21%; N, 4.46%).
Comparative Analysis with Alternative Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-chloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-6-chloroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogen Diversity
The biological activity, solubility, and reactivity of quinoline derivatives are highly dependent on the position and type of substituents. Below is a comparative analysis of Ethyl 4-bromo-6-chloroquinoline-3-carboxylate and its analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Position Swapping: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8) is a positional isomer of the target compound. Despite identical molecular weights, the swapped Br/Cl positions may alter electronic effects and binding affinities in biological systems .
- Methoxy and Nitro Groups : The addition of a methoxy group (e.g., in CAS 476194-45-3) introduces steric hindrance, while nitro groups (e.g., in CAS 1378260-95-7) enhance electron-withdrawing effects, influencing further chemical modifications .
Biological Activity
Ethyl 4-bromo-6-chloroquinoline-3-carboxylate (EBC) is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer properties, and potential mechanisms of action.
- Molecular Formula : C₁₂H₉BrClNO₂
- Molecular Weight : 314.56 g/mol
- Appearance : Brown to light brown crystalline powder
- Melting Point : 94 - 98 °C
The presence of bromine and chlorine substituents in the quinoline structure contributes to its unique chemical reactivity and biological properties .
Biological Activities
EBC exhibits a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. EBC has shown effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values for EBC are yet to be fully characterized .
- Anticancer Activity : Preliminary studies suggest that EBC may possess anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer progression. Further research is necessary to elucidate its efficacy against specific cancer cell lines .
The mechanism of action of EBC is not fully understood but is believed to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular functions, potentially leading to apoptosis in cancer cells.
- Receptor Binding : The quinoline ring can bind to various receptors, modulating biological pathways that may result in antimicrobial or anticancer effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of EBC, it is useful to compare it with other quinoline derivatives:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 0.87 | Different bromine position on the quinoline ring |
| Ethyl 6-bromoquinoline-3-carboxylate | 0.83 | Lacks chlorine substituent |
| Methyl 7-bromoquinoline-3-carboxylate | 0.81 | Methyl group instead of ethyl |
| Ethyl 4-chloroquinoline-3-carboxylate | 0.90 | No bromine substituent |
| Ethyl 8-bromoquinoline-3-carboxylate | 0.79 | Bromine at position eight |
This table illustrates how EBC is distinguished by its specific halogen substitutions, which may influence its biological activity and chemical reactivity .
Case Studies and Research Findings
Q & A
Q. How can crystallographic data repositories enhance reproducibility in quinoline research?
- Methodology : Deposit raw diffraction data in public databases (e.g., CCDC, PDB). Use CSD (Cambridge Structural Database) to compare bond lengths/angles with similar structures. Automated validation tools (e.g., checkCIF) flag anomalies in crystallographic models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
